(2-Bromophenyl)(4-ethylphenyl)methanol
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Overview
Description
(2-Bromophenyl)(4-ethylphenyl)methanol is an organic compound with the molecular formula C15H15BrO It is characterized by the presence of a bromine atom attached to a phenyl ring and an ethyl group attached to another phenyl ring, both connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(4-ethylphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 4-ethylbenzylmagnesium bromide in the presence of a suitable solvent like diethyl ether. The reaction proceeds through a Grignard reaction mechanism, where the Grignard reagent (4-ethylbenzylmagnesium bromide) attacks the carbonyl carbon of 2-bromobenzaldehyde, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(4-ethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of (2-phenyl)(4-ethylphenyl)methanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of (2-bromophenyl)(4-ethylphenyl)ketone or (2-bromophenyl)(4-ethylphenyl)aldehyde.
Reduction: Formation of (2-phenyl)(4-ethylphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromophenyl)(4-ethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(4-ethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(4-ethylphenyl)methanol: Similar structure but with the bromine atom at the 4-position instead of the 2-position.
(2-Chlorophenyl)(4-ethylphenyl)methanol: Similar structure but with a chlorine atom instead of a bromine atom.
(2-Bromophenyl)(4-methylphenyl)methanol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
(2-Bromophenyl)(4-ethylphenyl)methanol is unique due to the specific positioning of the bromine atom and the ethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
(2-bromophenyl)-(4-ethylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10,15,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPZXLANNUAPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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